N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide, commonly known as glibenclamide or glyburide, is a synthetic organic compound belonging to the sulfonylurea class. [, ] It is widely recognized for its role in scientific research, particularly in the fields of biochemistry and pharmacology. [, ] Notably, its primary application focuses on the study of diabetes mellitus type 2. []
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide involves a multi-step process. While specific details of the synthesis methods are not provided in the provided literature, it is known that sulfonylureas are typically synthesized through the reaction of a sulfonyl chloride with an amine. [, ] This suggests that the synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide likely involves reacting a suitably substituted sulfonyl chloride with 3,4-dimethoxybenzamide, followed by further chemical modifications to introduce the cyclohexylamino group.
The primary mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide involves its interaction with ATP-sensitive potassium channels (KATP channels) on pancreatic beta cells. [] By binding to the sulfonylurea receptor subunit (SUR1) of these channels, it blocks potassium efflux, leading to membrane depolarization. This depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels and ultimately stimulating insulin release from beta cells. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9